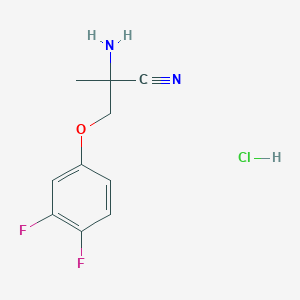

2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride

Description

2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile hydrochloride is a fluorinated organic compound characterized by a propanenitrile backbone substituted with a 3,4-difluorophenoxy group, a methyl group at the 2-position, and an amino group. Fluorinated compounds are often prioritized for their metabolic stability, lipophilicity, and bioavailability enhancements due to fluorine’s electronegativity and small atomic radius .

Properties

IUPAC Name |

2-amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O.ClH/c1-10(14,5-13)6-15-7-2-3-8(11)9(12)4-7;/h2-4H,6,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMCWFLHJFUTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC(=C(C=C1)F)F)(C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of 3,4-difluorophenol with an appropriate nitrile precursor under specific reaction conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, optimized reaction conditions, and purification processes to ensure high yield and purity. The use of continuous flow chemistry and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in drug development.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects: Fluorine vs. Methoxy Groups: Replacing methoxy (e.g., in CAS 2544-13-0) with fluorine (as in the target compound) increases electronegativity and metabolic stability. Fluorine’s smaller size also reduces steric hindrance, improving binding affinity in receptor-targeted therapies . Phenoxy vs.

- Chirality: The (S)-enantiomer of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride (CAS 2544-13-0) is explicitly noted for its use in chiral drug synthesis, suggesting that the stereochemistry of the target compound could critically influence its pharmacological profile .

Research Findings and Data

Physicochemical Properties

- Solubility: Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride (CAS 23234-41-5) demonstrates lower lipophilicity (logP ~1.5) compared to fluorinated analogs, highlighting the role of fluorine in enhancing membrane permeability .

- Stability: The crystalline nature of (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride (melting point >200°C) suggests that similar fluorinated compounds may exhibit high thermal stability, suitable for long-term storage .

Biological Activity

2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile;hydrochloride is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1247559-93-8

- Molecular Formula : C11H12F2N2O

- Molecular Weight : 232.23 g/mol

The biological activity of 2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

- Modulation of Receptor Activity : The compound may act as a modulator for various receptors, impacting neurotransmitter release and cellular signaling pathways.

Pharmacological Effects

The pharmacological profile of 2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile includes several noteworthy effects:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various experimental models.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its anticancer potential.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Studies

-

Study on Antimicrobial Activity :

A recent study evaluated the antimicrobial efficacy of 2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent. -

Anti-inflammatory Research :

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting its anti-inflammatory properties. -

Cytotoxicity Evaluation :

A series of assays conducted on human cancer cell lines revealed that 2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile; hydrochloride?

The synthesis of structurally similar nitrile-hydrochloride derivatives (e.g., ) typically involves:

- Nucleophilic substitution : Reacting halogenated precursors (e.g., 3,4-difluorophenol derivatives) with aminonitriles under basic conditions to form ether linkages.

- Salt formation : Treating the free base with hydrochloric acid to generate the hydrochloride salt, enhancing solubility and crystallinity .

Key considerations include optimizing reaction temperature (e.g., 60–80°C for etherification) and stoichiometric ratios to minimize byproducts like unreacted phenols or dimerization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

- HPLC/UV-Vis : Assess purity using reverse-phase chromatography (C18 columns, acetonitrile/water mobile phase) with UV detection at 220–254 nm .

- NMR spectroscopy : Confirm the presence of the 3,4-difluorophenoxy group via NMR (expected shifts: -140 to -150 ppm for ortho/para F) and NMR for methyl and nitrile protons .

- Mass spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H] for CHFNO: calc. 241.09) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies (e.g., unexpected NMR peaks) may arise from:

- Rotamers or tautomers : Perform variable-temperature NMR to identify dynamic conformational changes .

- Residual solvents : Use deuterated solvents (e.g., DMSO-d) and subtract solvent peaks computationally .

Cross-validation with X-ray crystallography (if crystalline) or computational modeling (DFT for predicted spectra) is advised .

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. Monitor degradation products via LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for hydrochloride salts) and hygroscopicity .

Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor or receptor ligand?

- In silico docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., tyrosine kinases) based on the nitrile group’s electrophilicity and fluorophenoxy moiety’s hydrophobic interactions .

- In vitro assays : Test inhibitory activity in kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations, using ATP-competitive assays .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill management : Neutralize acid spills with sodium bicarbonate; collect solid residues in sealed containers for hazardous waste disposal .

Q. How should the compound be stored to ensure long-term stability?

- Conditions : Store in airtight, light-resistant containers at -20°C (for multi-year stability) or 2–8°C for short-term use .

- Desiccation : Include silica gel packs to prevent hydrolysis of the nitrile group .

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in synthetic yields?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR for reaction progress) to control critical parameters like pH and agitation .

- Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent polarity, catalyst loading) and identify robust conditions .

Q. What steps ensure reproducibility in biological assays involving this compound?

- Strict QC protocols : Pre-test compound solubility in DMSO/PBS and verify stock solution concentrations via UV spectrophotometry .

- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Methodological Gaps and Future Research

Q. What analytical techniques are underutilized for this compound’s characterization?

- Solid-state NMR : To study crystalline vs. amorphous forms, which impact bioavailability in drug development .

- ICP-MS : Trace metal analysis (e.g., residual catalysts like Pd from synthesis) to meet pharmacopeial standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.